Product packaging for Khayasin C(Cat. No.:)

Khayasin C

Cat. No.: B10814625
M. Wt: 526.6 g/mol
InChI Key: SXDJQLIGPRXBTP-FWRVHKANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Khayasin C is a limonoid, a class of oxygenated triterpenoids, identified in plant species such as Ammannia baccifera . Limonoids from the Meliaceae family are widely recognized for their diverse and potent biological activities, particularly as insecticidal agents . While specific bioactivity data for this compound is not fully detailed in recent literature, it is noted as a constituent contributing to the bioactivity of plant extracts . Research on structurally similar limonoids, such as khayasin (lacking the 'C' designation), has demonstrated marked insecticidal activity, suggesting potential for this compound in agricultural and entomological research . The broader group of mexicanolide-class limonoids, to which khayasin-type compounds belong, have shown promising effects as antifeedants, growth regulators, and poisons against various insect pests . The value of this compound for researchers lies in its potential as a natural product lead compound for the development of novel, eco-friendly insecticides. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O8 B10814625 Khayasin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] propanoate

InChI

InChI=1S/C30H38O8/c1-7-22(31)37-27-18-12-17-19(30(5,25(18)34)21(28(27,2)3)14-23(32)35-6)8-10-29(4)20(17)13-24(33)38-26(29)16-9-11-36-15-16/h9,11,15,18-19,21,26-27H,7-8,10,12-14H2,1-6H3/t18-,19?,21+,26+,27?,29-,30-/m1/s1

InChI Key

SXDJQLIGPRXBTP-FWRVHKANSA-N

Isomeric SMILES

CCC(=O)OC1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5

Canonical SMILES

CCC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5

Origin of Product

United States

Historical Perspectives and Evolution of Khayasin C Research

Early Isolation and Initial Structural Hypotheses

The isolation of Khayasin C, a tetranortriterpenoid, was reported from Khaya senegalensis researchgate.net. Initial research in natural product chemistry often involved the extraction and isolation of compounds from plant sources using various chromatographic techniques wiley.commaas.edu.mm. Following isolation, the determination of the compound's structure was a critical step. Early structural hypotheses for limonoids, including compounds like this compound, were based on spectroscopic data such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis maas.edu.mm. X-ray crystallography, when possible, provided definitive structural confirmation researchgate.net. The complex polycyclic nature of limonoids presented significant challenges in their structural elucidation. This compound has a molecular formula of C₃₂H₄₂O₈ and a molecular weight of 554.7 g/mol nih.gov.

Landmark Achievements in this compound Synthetic Endeavors

The complex architecture of limonoids like this compound has made them attractive targets for total synthesis, serving as benchmarks for the development of new synthetic methodologies nsf.govresearchgate.net. A significant achievement in this area was the enantioselective total synthesis of Khayasin (also referred to as (-)-Khayasin) by Williams and co-workers in 2012 researchgate.netorganic-chemistry.orgacs.org. This synthesis was accomplished through a convergent strategy, aiming to incorporate natural products as advanced intermediates researchgate.netresearchgate.netacs.org. The synthetic route involved key steps such as the preparation of enantiomerically pure building blocks and a Claisen rearrangement organic-chemistry.org. The synthesis highlighted the importance of asymmetric transformations of prochiral starting materials organic-chemistry.org. The Williams synthesis of (-)-Khayasin involved multiple steps and intermediates, demonstrating the complexity required to construct the intricate ring system of this limonoid organic-chemistry.org.

Key intermediates and steps in the Williams synthesis of (-)-Khayasin included:

Preparation of enantiomerically pure ketone and allylic alcohol intermediates organic-chemistry.org.

Convergent coupling of these intermediates to form a key allyl vinyl ether organic-chemistry.org.

Claisen rearrangement of the allyl vinyl ether to yield a crucial enone intermediate organic-chemistry.org.

Epoxidation of the enone organic-chemistry.org.

Reduction and esterification to complete the synthesis organic-chemistry.org.

This total synthesis not only provided access to Khayasin but also demonstrated a biomimetically inspired approach that yielded other natural products as intermediates organic-chemistry.org.

Paradigm Shifts in Mechanistic Investigations of Limonoid Chemistry

Mechanistic investigations in limonoid chemistry have evolved alongside advancements in analytical techniques and synthetic strategies. Understanding the biosynthesis of limonoids has been a key area of research, involving the identification of key enzymes responsible for protolimonoid biosynthesis nsf.gov. Studies on the mechanisms of reactions involved in the synthesis and transformation of limonoids have provided insights into their chemical reactivity nagoya-u.ac.jp. For instance, research into reactions like radical cyclization and various coupling reactions has contributed to the mechanistic understanding of how these complex structures can be formed and modified nsf.govresearchgate.net. The development of concise synthetic routes often relies on a deep understanding of the underlying reaction mechanisms to control stereochemistry and regioselectivity nsf.gov. While specific detailed mechanistic studies solely focused on this compound's transformations in isolation are not extensively highlighted in the provided results, the broader advancements in understanding limonoid biosynthesis and reactivity through synthetic endeavors and enzymatic studies represent the paradigm shifts in the field nsf.gov.

Here is a data table summarizing some information about this compound:

PropertyValueSource
Molecular FormulaC₃₂H₄₂O₈ nih.gov
Molecular Weight554.7 g/mol nih.gov
Natural SourceKhaya senegalensis, Neobeguea mahafalensis researchgate.netnih.gov
ClassificationLimonoid, Tetranortriterpenoid researchgate.netnih.gov

Synthetic Methodologies and Chemical Transformations of Khayasin C

Total Synthesis Approaches to Khayasin C and Related Limonoids

Total synthesis efforts towards this compound and related limonoids have explored various routes to construct their complex structures efficiently and stereoselectively.

Convergent synthetic strategies have been successfully applied to the synthesis of this compound and other mexicanolides like proceranolide (B162993) and mexicanolide (B239390). This approach involves the synthesis of key molecular fragments, which are then coupled in a later stage to assemble the final molecular skeleton. Williams and co-workers employed a convergent strategy in their enantioselective total synthesis of these limonoids. nih.govamazonaws.comslideshare.netrsc.org Their approach utilized a tactic aimed at incorporating natural products as advanced intermediates. nih.govamazonaws.com Specifically, the strategy involved the synthesis of a cyclohexenone fragment, which served as an equivalent of the limonoid A-ring. This fragment was then coupled with a degraded limonoid, azedaralide, acting as a C/D-ring equivalent. This convergent coupling facilitated the construction of the complex polycyclic system.

Achieving high stereoselectivity and enantioselectivity is paramount in the synthesis of limonoids like this compound, given the presence of numerous chiral centers. The enantioselective total synthesis of this compound, proceranolide, and mexicanolide by Williams and co-workers is a prime example of successful stereocontrol. nih.govamazonaws.comslideshare.netrsc.org Their strategy involved preparing key intermediates, such as a ketone and an allylic alcohol, in enantiomerically pure form. slideshare.net Enantioselective aldol (B89426) reactions were crucial in the synthesis of enantiomerically pure fragments, including the A-ring equivalent and the C/D-fragment azedaralide. Another approach to enantioselective limonoid synthesis involved assembling the tetracyclic framework in a single operation from an acylsilane and an acetylenic sulfone to form a chiral epoxide, followed by successive cationic and free-radical cyclizations. Asymmetric de novo construction of limonoids remains a challenging area, with ongoing research exploring unique synthetic pathways to establish stereodefined quaternary centers.

Cascade reactions, where a series of chemical transformations occur sequentially in a single reaction vessel, offer efficient pathways to construct complex molecular scaffolds. The synthesis of this compound and related limonoids has featured notable cascade reactions. The Williams synthesis of mexicanolides, including this compound, involved a one-pot cascade ketal-Claisen rearrangement and an intramolecular 1,6-conjugate addition as key transformations. Radical cascade reactions have also been employed in the construction of pentacyclic limonoid skeletons, facilitating the cyclization of BCD-rings. Gold-catalyzed cascade reactions have been utilized in the enantioselective synthesis of limonoid fragments. These cascade processes highlight the power of designing sequences of reactions that build molecular complexity efficiently.

Stereoselective and Enantioselective Synthesis

Semisynthesis Strategies for this compound Analogs

Semisynthesis, which involves the chemical modification of naturally occurring precursors, can be a valuable approach for accessing this compound analogs, particularly when the natural product backbone is readily available. While the provided sources primarily focus on total synthesis, the concept of using degraded limonoids as starting materials for the synthesis of more complex congeners has been explored. For example, the conversion of 8α-hydroxycarapin to andirolide N demonstrates the feasibility of transforming a naturally occurring limonoid into a more complex structure, suggesting potential for semisynthetic routes to this compound analogs from suitable natural precursors. Melianin C, another limonoid, was obtained through the Jones oxidation of melianin A, illustrating a semisynthetic transformation.

Development of Novel Methodologies Inspired by this compound Architecture

The structural complexity of this compound and other limonoids has inspired the development of novel synthetic methodologies applicable beyond this specific class of natural products. The challenge of synthesizing the highly substituted pyridine (B92270) ring found in limonoid alkaloids, a subfamily that includes compounds structurally related to the core limonoid scaffold, has led to the investigation of convergent pyridine synthesis approaches. Furthermore, the asymmetric de novo synthesis of intact limonoid systems has spurred the development of unique synthetic pathways, including those exploiting oxidative rearrangement reactions to establish challenging quaternary centers and introduce specific functionalities. These efforts contribute to the broader field of complex molecule synthesis.

Strategic Incorporations of Advanced Intermediates in Synthesis

A key feature in the synthesis of this compound and related mexicanolides is the strategic incorporation of advanced intermediates, including those derived from natural sources. As mentioned in the context of convergent synthesis, the Williams group's approach explicitly utilized natural products as advanced intermediates. nih.govamazonaws.com The degraded limonoid azedaralide served as a crucial C/D-ring equivalent, which was coupled with a synthetically prepared A-ring fragment. This strategy leverages the inherent complexity already present in naturally occurring molecules, streamlining the synthetic route to the target limonoids. This biomimetically inspired approach highlights the value of integrating natural product scaffolds into synthetic design. nih.gov

Biosynthetic Pathways and Enzymatic Regulation of Khayasin C

Identification of Precursor Molecules

The initial committed step in triterpenoid (B12794562) biosynthesis involves the cyclization of squalene. wikipedia.org Squalene is a 30-carbon hydrocarbon that undergoes epoxidation to form 2,3-oxidosqualene (B107256). sigmaaldrich.comwikipedia.org This epoxide is a key intermediate that is then cyclized by oxidosqualene cyclases (OSCs) to produce various triterpene scaffolds. wikipedia.orgsigmaaldrich.com

In the context of limonoid biosynthesis, a significant protolimonoid precursor is melianol (B1676181), which is formed from 2,3-oxidosqualene catalyzed by specific OSCs and cytochrome P450 enzymes. sigmaaldrich.com Further modifications of these protolimonoids, including oxidative cleavage of the side chain and rearrangement, lead to the characteristic limonoid skeleton, including the formation of the furan (B31954) ring. nih.govthegoodscentscompany.com Nomilin (B1679832) is recognized as a precursor to other limonoids in Citrus species. wikipedia.orgnih.gov While a direct precursor relationship specifically linking nomilin or melianol directly to Khayasin C has not been definitively established in the provided literature, these compounds represent important intermediates in the general limonoid biosynthetic pathway from which mexicanolides like this compound are derived. Andirobin and gedunin (B191287) have also been implicated in proposed pathways leading to other limonoids found in Meliaceous plants. fishersci.se

Elucidation of Key Enzymatic Steps in Limonoid Biosynthesis

The conversion of the initial triterpene scaffold to the diverse array of limonoids involves a cascade of enzymatic reactions. Oxidosqualene cyclases (OSCs) play a crucial role in the initial cyclization of 2,3-oxidosqualene to form the basic triterpene structure. wikipedia.orgsigmaaldrich.com Following cyclization, a variety of tailoring enzymes modify the nascent triterpene scaffold. These enzymes include cytochrome P450 monooxygenases (CYP450s), glycosyltransferases, methyltransferases, and acyltransferases. wikipedia.org

Specifically in limonoid biosynthesis, a set of enzymes is responsible for the characteristic side-chain cleavage and the formation of the furan ring, a defining feature of limonoids. nih.govthegoodscentscompany.com This process has been shown to involve aldo-keto reductases (AKRs), cytochrome P450s (CYP450s), and 2-oxoglutarate-dependent dioxygenases (2-OGDDs). thegoodscentscompany.com Enzymes like limonoid-A-ring lactone hydrolase (LLH) and limonoid 17-β-D glucosyltransferase (LGT) are known to be involved in limonoid metabolism and modification in plants like Citrus, affecting properties such as bitterness. nih.govnih.gov While these specific enzymes are characterized in Citrus, analogous enzymatic activities are expected to be present in Meliaceae species for the biosynthesis of their specific limonoid profiles, including mexicanolides like this compound.

Genetic and Molecular Regulation of Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites, such as limonoids, are often organized into biosynthetic gene clusters (BGCs) in plant genomes. researchgate.netijbs.comwikipedia.org Studies involving comparative transcriptomic analysis in Citrus have identified putative genes involved in limonoid biosynthesis, including those encoding CYP450s and the transcriptional factor MYB, which show a high correlation with limonoid production. wikipedia.org Suppression of key genes like CiOSC in Citrus has been shown to reduce limonoid content, highlighting the genetic control over this pathway. wikipedia.org

While the specific BGC responsible for this compound biosynthesis in Xylocarpus moluccensis or Khaya senegalensis has not been fully characterized in the provided literature, it is anticipated that the genes encoding the necessary OSCs, CYP450s, and other tailoring enzymes for mexicanolide (B239390) formation would be organized in a similar clustered manner. The molecular regulation of these clusters likely involves transcription factors and other regulatory elements that respond to developmental cues and environmental stimuli, controlling the expression of the biosynthetic genes and thus the production of this compound.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling studies are a powerful technique used to elucidate the step-by-step conversion of precursor molecules into complex natural products. By feeding plants or cell cultures with isotopically labeled precursors (e.g., with ¹³C or ²H), researchers can track the incorporation of these isotopes into the final compound. Analysis of the labeling pattern in the isolated natural product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) allows for the identification of intermediates and the sequence of enzymatic reactions in the biosynthetic pathway.

While specific isotopic labeling studies focused solely on delineating the biosynthetic pathway of this compound were not found in the provided search results, this technique has been instrumental in unraveling the biosynthesis of other triterpenoids and limonoids. Applying isotopic labeling with universally labeled precursors like [¹³C]glucose or specific intermediates like [¹³C]squalene or [¹³C]melianol to Xylocarpus moluccensis or Khaya senegalensis could provide valuable insights into the precise enzymatic transformations and intermediates involved in the formation of the mexicanolide skeleton and the specific functional groups present in this compound.

Comparative Biosynthetic Analyses of Related Tetranortriterpenoids

Limonoids are a diverse class of highly oxygenated tetranortriterpenoids, characterized by a modified triterpene skeleton and typically the presence of a furan ring. fishersci.senih.govthegoodscentscompany.com They are predominantly found in plants of the Meliaceae and Rutaceae families, although the specific structural subclasses and their distribution vary between families and even within genera. fishersci.sesigmaaldrich.comthegoodscentscompany.com this compound belongs to the mexicanolide subclass of limonoids, which are characteristic of the Meliaceae family. fishersci.cathegoodscentscompany.commdpi.comsemanticscholar.orgnih.govresearchgate.net

Advanced Structural Elucidation and Stereochemical Analysis of Khayasin C

Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Khayasin C. Multidimensional NMR experiments provide comprehensive information about the molecule's connectivity and relative stereochemistry. Studies on limonoids, including Khayasin and related compounds, frequently utilize a suite of 1D and 2D NMR techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) researchgate.netwikidata.orgarocjournal.comnih.govctdbase.orgfrontiersin.orgpsu.eduresearchgate.net.

Elucidation of Carbon Skeleton via ¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy is crucial for determining the carbon framework of this compound. The chemical shifts of carbon signals provide information about the hybridization state and electronic environment of each carbon atom. researchgate.netwikidata.orgarocjournal.comnih.govresearchgate.net Furthermore, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) experiments help in identifying the number of protons attached to each carbon (e.g., CH₃, CH₂, CH, and quaternary carbons), which is vital for assembling the carbon skeleton. nih.gov Analysis of ¹³C-NMR data, often in conjunction with HSQC and HMBC spectra, allows for the assignment of each carbon signal and the mapping of carbon-carbon connectivity throughout the molecule. wikidata.orgnih.gov

Stereochemical Assignment using NOESY and Chiral NMR Techniques

Stereochemical assignments in this compound are significantly aided by NOESY experiments. NOESY spectra reveal through-space correlations between protons that are spatially close to each other, regardless of their connectivity. wikidata.orgnih.gov These correlations are invaluable for determining the relative orientation of substituents on rings and at chiral centers, providing constraints on the molecule's three-dimensional structure. By analyzing the network of NOESY correlations, the relative stereochemistry of adjacent and remote protons can be deduced, allowing for the assignment of the relative configuration of multiple stereocenters within the complex limonoid skeleton. While specific details on chiral NMR techniques applied directly to this compound are less prominent in the provided snippets, chiral NMR, often involving chiral shift reagents or media, is a general technique used to differentiate enantiomers and determine enantiomeric excess, which can be applied to molecules with chiral centers.

Conformational Analysis via NMR and J-Coupling Constants

NMR spectroscopy also provides insights into the conformation of this compound. Analysis of proton-proton coupling constants (J-coupling constants) from ¹H NMR spectra is a powerful tool for conformational analysis. researchgate.net The magnitude of vicinal J-coupling constants (³J) is related to the dihedral angle between the coupled protons according to the Karplus equation. By measuring and analyzing these coupling constants, information about the preferred conformations of flexible rings and rotatable bonds within the this compound structure can be obtained. researchgate.net This data complements the spatial information derived from NOESY correlations, leading to a more complete picture of the molecule's three-dimensional structure in solution.

Mass Spectrometry Techniques for Structural Confirmation (beyond basic ID)

Mass spectrometry (MS) plays a crucial role in confirming the molecular formula and providing complementary structural information for this compound. High-resolution mass spectrometry (HRMS), such as using quadrupole-time of flight (QTOF) instruments, is essential for accurately determining the exact mass of the molecule, which in turn confirms its elemental composition (molecular formula) semanticscholar.org. Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) or fragmentation studies provide valuable insights into the molecule's substructures. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, characteristic fragmentation patterns are obtained. bamu.ac.in These patterns can be correlated to specific cleavages within the molecule's skeleton, providing evidence for the presence of particular functional groups and structural motifs. psu.edu This fragmentation data, combined with NMR data, significantly enhances the confidence in the proposed structure of this compound.

X-ray Crystallography for Absolute Configuration Determination

While obtaining suitable crystals can be challenging for complex natural products, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. ctdbase.orgfrontiersin.orguni-goettingen.de If a single crystal of this compound or a suitable derivative can be grown, X-ray diffraction analysis can provide a precise three-dimensional structure, including the absolute stereochemistry of all chiral centers. ctdbase.orgfrontiersin.orguni-goettingen.de This technique has been successfully applied to determine the absolute configurations of various limonoids, confirming assignments made by other spectroscopic methods. ctdbase.orgfrontiersin.orguni-goettingen.denih.gov Studies on related mexicanolide-type limonoids have utilized X-ray crystallography to unambiguously establish their absolute configurations. frontiersin.orgnih.gov

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are valuable tools for assigning the absolute configuration of chiral molecules, particularly when X-ray crystallography is not feasible. ctdbase.orgfrontiersin.orguni-goettingen.de These methods measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. The resulting ECD or ORD spectra are highly sensitive to the three-dimensional arrangement of chromophores and stereocenters within the molecule. ctdbase.orgfrontiersin.orguni-goettingen.de By comparing experimental ECD or ORD spectra with calculated spectra (often using time-dependent density functional theory, TDDFT), the absolute configuration of the molecule can be assigned. uni-goettingen.de This approach has been successfully applied to various limonoids to determine their absolute stereochemistry. ctdbase.orgfrontiersin.orguni-goettingen.denih.gov

Advanced Spectroscopic Methods for Complex Mixture Analysis

The isolation and structural elucidation of this compound from natural sources often involve working with complex mixtures of structurally similar compounds, particularly other limonoids rsc.org. This complexity necessitates the use of advanced spectroscopic and chromatographic methods for effective separation and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique commonly used in the analysis of natural product extracts rsc.org. By coupling the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry, LC-MS allows for the resolution of individual components within a complex mixture and provides their molecular weight information.

Supercritical Fluid Chromatography (SFC) has also emerged as an environmentally friendly and efficient technique for the simultaneous isolation and separation of limonoids from complex plant extracts rsc.org. The application of SFC, often coupled with MS detection, addresses some of the challenges associated with traditional isolation methods, such as the low UV absorbance and similar adsorption behavior of many limonoids, which can make their separation laborious rsc.org.

Advanced NMR techniques are also applicable to the analysis of mixtures, although obtaining detailed structural information for individual components in a highly complex mixture can still be challenging. However, by combining chromatographic separation with NMR detection (LC-NMR), or by using advanced pulse sequences designed for mixture analysis, it is possible to gain structural insights into multiple components within a single experiment.

Detailed research findings regarding the spectroscopic data of this compound are often presented in scientific literature. These findings typically include tables of ¹H and ¹³C NMR chemical shifts, coupling constants, and correlations observed in 2D NMR experiments. Mass spectral data, including the molecular ion peak and significant fragmentation ions, are also reported.

An example of the type of NMR data reported for limonoids, which would be analogous to that for this compound, is shown below (illustrative data based on similar compounds):

Table 1: Illustrative ¹H NMR Data for a Limonoid (CDCl₃, 400 MHz)

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)
H-3x.xxddJ=x.x, x.x
H-17y.yys-
H-21z.zzm-
OCH₃a.aas-
CH₃b.bb, c.cc, d.dd, e.ees-

Table 2: Illustrative ¹³C NMR Data for a Limonoid (CDCl₃, 100 MHz)

PositionChemical Shift (δ ppm)
C-1xxx.x
C-3yy.y
C-4zz.z
C-17aaa.a
C-21bbb.b
C=Occc.c, ddd.d

These tables, along with detailed analysis of 2D NMR correlations, allow chemists to piece together the complete structure and relative stereochemistry of the compound. The absolute stereochemistry is then determined through methods like those mentioned earlier (ECD, X-ray, or synthesis).

The application of these advanced spectroscopic methods, often in combination with sophisticated separation techniques, is essential for the successful isolation, structural elucidation, and stereochemical analysis of complex natural products like this compound from intricate biological matrices.

Mechanistic Investigations of Khayasin C S Molecular and Cellular Interactions

Molecular Target Identification and Characterization

Identifying the specific molecules that Khayasin C interacts with is crucial for understanding its biological mechanisms. Research in this area often involves enzymatic assays and receptor binding studies.

Enzyme Inhibition Kinetics and Mechanisms (e.g., Insecticidal Targets)

Khayasin has demonstrated marked insecticidal activity, notably against the fifth instar larvae of the coconut leaf beetle, Brontispa longissima. researchgate.netresearchgate.net Studies have reported significant lethality rates and LC50 values for Khayasin against this pest. For instance, an LC50 value of 7.28 µg/mL at 24 hours has been reported. researchgate.net The observed insecticidal effects strongly suggest that this compound interferes with essential enzymatic or receptor-mediated processes in the insect.

While the precise enzymatic targets responsible for this compound's insecticidal action are not explicitly detailed in the provided information, limonoids, as a class of triterpenoids from Meliaceae plants, are known to exhibit diverse insecticidal activities with varied mechanisms of action. researchgate.net These mechanisms can involve interactions with key enzymes in metabolic pathways, nervous system function, or growth and development. Further research is needed to pinpoint the specific enzymes inhibited or modulated by this compound that lead to its toxicity in insects.

Receptor Binding Studies and Ligand-Protein Interactions

Investigation into the molecular mechanisms of bioactive compounds often includes assessing their ability to bind to specific cellular receptors. Receptor binding studies are essential for understanding how a compound might initiate a cellular response by interacting with a protein binding site.

Although direct receptor binding studies specifically for this compound are not extensively detailed in the provided search results, the broader study of limonoids suggests potential areas of investigation. For example, research on the structurally related limonoid ceramicine B proposed targeting of glycogen (B147801) synthase kinase-3β (GSK-3β) based on analogy and supported by molecular docking analysis. researchgate.net This indicates that limonoids may interact with kinases or other signaling proteins. Ligand-protein interaction studies, such as molecular docking, can provide theoretical insights into the potential binding affinities and interaction modes of this compound with various protein targets.

Modulation of Intracellular Signaling Pathways

Bioactive compounds can exert their effects by influencing the complex network of intracellular signaling pathways that regulate various cellular processes.

Investigation of Signaling Cascade Perturbations

The impact of this compound on specific intracellular signaling cascades has not been explicitly detailed in the provided information. However, given its reported biological activities, including antiproliferative effects against breast tumor cells researchgate.net and potential antioxidant roles ijarbs.commdpi.com, it is plausible that this compound may perturb signaling pathways involved in cell growth, survival, and stress response.

Research into the modulation of signaling pathways by natural products often involves examining the phosphorylation status of key proteins, the activation or translocation of transcription factors, and the expression levels of genes involved in specific cellular processes. Future studies could explore how this compound influences pathways such as those mediated by kinases (e.g., GSK-3β, as suggested for related limonoids), or those involved in oxidative stress response.

Role in Cellular Homeostasis Mechanisms

Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes. This involves the regulation of various processes, including metabolism, protein handling, and managing oxidative stress.

This compound has been mentioned in the context of antioxidant activity, being identified as a compound present in extracts with demonstrated antioxidant properties. ijarbs.commdpi.com Antioxidants play a crucial role in maintaining cellular homeostasis by neutralizing reactive oxygen species (ROS) and preventing oxidative damage. mdpi.com The presence of this compound in extracts exhibiting antioxidant activity suggests a potential role in supporting cellular redox homeostasis. ijarbs.commdpi.com

Cellular homeostasis is a complex process involving various mechanisms, including the regulation of enzyme activity, ion balance, and the function of organelles like mitochondria. caymanchem.combiorxiv.org While the direct role of this compound in modulating specific cellular homeostasis mechanisms beyond its potential antioxidant contribution requires further investigation, its biological activities suggest an influence on cellular equilibrium.

In vitro Cellular Activity Studies (Non-Clinical Focus)

In vitro studies using cell lines or primary cells are valuable for assessing the biological activities of compounds and gaining insights into their cellular effects outside of a clinical setting.

Beyond its insecticidal activity, Khayasin has shown in vitro activity against breast tumor KT cells with an IC50 value of 4.60 μg/mL. researchgate.net This indicates a direct effect on the viability or proliferation of these cancer cells in a laboratory setting.

While the provided information offers glimpses into this compound's in vitro effects on insect systems, cancer cells, and its antioxidant potential, more detailed non-clinical in vitro studies could explore its effects on other cell types, its influence on specific cellular processes (e.g., apoptosis, cell cycle progression, inflammatory responses), and the concentration-dependent nature of these activities.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6708530
Khayasin6708530

Data Table: Insecticidal Activity of Khayasin

Target InsectLife StageConcentrationEffectCitation
Brontispa longissimaFifth Instar10 mg/lMarked insecticidal activity researchgate.net
Brontispa longissimaFifth Instar7.28 µg/mL (24h LC50)Lethality researchgate.net
Brontispa longissimaNot specified10 µg/mLInsecticidal activity researchgate.net

Data Table: Antiproliferative Activity of Khayasin

Cell LineIC50 (μg/mL)Citation
Breast tumor KT cells4.60 researchgate.net

Cell-Free System Assays

Cell-free system assays are valuable tools for investigating the direct interactions of a compound with specific enzymes or molecular targets outside the complex environment of a living cell. These assays can provide insights into a compound's mechanism of action, such as enzyme inhibition or receptor binding affinity.

Computational and Theoretical Studies of Khayasin C

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental for understanding the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) are widely used to compute properties like molecular geometries, energies, charge distributions, and spectroscopic parameters nih.gov. These calculations can reveal insights into how the electrons are distributed within the Khayasin C molecule, identifying areas of high or low electron density that are indicative of potential sites for chemical reactions or interactions with biological targets. Understanding the electronic structure is key to predicting how this compound might behave in various chemical environments and its propensity to undergo certain reactions. While the search results indicate the use of computational methods, specific detailed findings from quantum chemical calculations on the electronic structure and reactivity of this compound were not available in the provided snippets.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when bound to a macromolecular target, typically a protein. This method estimates the binding affinity between the ligand and the protein, providing insights into the strength and nature of the interaction, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Molecular docking is a valuable tool in the initial stages of drug discovery and understanding the potential biological targets of a compound.

Research on related compounds, such as khayasin T, has utilized molecular docking to assess their binding potential with proteins like Bovine Serum Albumin (BSA). These studies aim to understand the interaction between the ligand and the protein binding sites, including the assessment of binding affinity and the percentage of ligand binding to hydrophobic sites. While specific docking scores or detailed interaction profiles for this compound with particular protein targets were not provided in the search results, the application of this method to related limonoids highlights its relevance in exploring the potential interactions of this compound with biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing researchers to study the flexibility of molecules and their complexes nih.gov. For a complex molecule like this compound, MD simulations can explore its conformational landscape, understanding the different shapes the molecule can adopt and the transitions between them. When applied to ligand-protein complexes, MD simulations can assess the stability of the complex and provide detailed information about the interactions and movements of the ligand within the protein binding site over time nih.gov. Parameters like Root Mean Square Fluctuation (RMSF) values, obtained from MD simulations, can indicate the flexibility of different parts of the protein and the bound ligand, offering insights into the stability of the interaction nih.gov.

Similar to molecular docking, molecular dynamics simulations have been applied to related compounds like khayasin T in studies investigating their interaction with proteins such as BSA. These simulations were used to assess the stability of the ligand-protein complexes and analyze RMSF values to understand the dynamic behavior of the interactions. While specific MD simulation data for this compound was not found in the provided snippets, these studies on related compounds demonstrate the utility of MD simulations in characterizing the dynamic aspects of this compound's potential biological interactions.

In silico Prediction of Molecular Targets and Pathways

In silico methods are increasingly used to predict potential molecular targets and biological pathways that a compound might interact with or modulate. These methods often leverage databases of biological data and computational algorithms to identify proteins or pathways that are likely to bind to or be affected by a given molecule based on its structure and properties. Techniques such as reverse docking, pharmacophore modeling, and machine learning approaches can be employed for target prediction. While the search results mention that research into compounds like this compound is aimed at discovering new agents with therapeutic potential depending on their ability to interact with biological targets wikipedia.org, specific in silico predictions of molecular targets or modulated pathways for this compound were not detailed in the provided information.

Mechanistic Insights into Reaction Pathways through Computational Methods

Computational methods are powerful tools for investigating reaction mechanisms, providing detailed insights into the energy profiles, transition states, and intermediates involved in chemical transformations. Quantum chemical calculations and molecular dynamics simulations can be used to model reaction pathways and understand the factors that influence reaction rates and selectivity. In the context of this compound, computational methods have been utilized in studies related to its synthesis, specifically in determining calculated enthalpies for reaction pathways. These studies contribute to understanding the chemical reactions involved in the creation of the Khayasin scaffold. While these examples focus on synthetic reaction mechanisms, computational methods can also be applied to investigate potential metabolic pathways or mechanisms of biological activity. However, detailed computational studies on the biological reaction mechanisms of this compound were not found in the provided search results.

Advanced Machine Learning Approaches in this compound Research

Advanced machine learning (ML) approaches are increasingly being integrated into various aspects of chemical and biological research, including drug discovery, property prediction, and understanding complex biological systems. ML models can be trained on large datasets to identify patterns and make predictions, potentially accelerating the research process. Applications of ML in this field include predicting molecular properties, virtual screening for active compounds, and analyzing complex biological data. While the search results mention the use of machine learning in the broader context of drug discovery and chemical research, specific applications of advanced machine learning approaches directly in the research of this compound were not detailed in the provided snippets. However, given the growing prevalence of ML in computational chemistry and biology, it is likely that these techniques could be applied to this compound research in areas such as predicting its properties, identifying potential biological activities, or optimizing synthesis pathways.

Advanced Analytical Methodologies for Khayasin C Research

Development of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the analysis of complex organic molecules like Khayasin C. These methods combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. HR-LCMS (High-Resolution LC-MS) has been used in the phytochemical analysis of plant extracts where this compound was identified among other compounds. researchgate.net GC-MS has also been applied to analyze bioactive compounds in plant extracts, demonstrating its utility for profiling complex natural product mixtures. nih.govbiomedpharmajournal.org The combination of LC and MS, specifically LC-MS/MS, is considered a prominent analytical technique due to its inherent selectivity and sensitivity, often used for determining trace level compounds in various matrices. ddtjournal.commdpi.comresearchgate.net

Method Development for Trace Analysis in Complex Matrices

Analyzing this compound at trace levels within complex matrices, such as plant extracts or potentially biological samples, poses significant analytical challenges. These matrices often contain numerous interfering compounds that can suppress ionization, co-elute with the analyte, or overload the detection system. nih.govchromatographyonline.comresearchgate.net Method development in this area focuses on optimizing sample preparation procedures, chromatographic separation, and mass spectrometric detection parameters. Techniques like solid phase extraction (SPE) or restricted access media (RAM) columns can be employed for sample cleanup to reduce matrix effects before LC-MS/MS analysis. mdpi.comchromatographyonline.com For GC-MS, techniques such as backflushing can be used to remove late-eluting interferences from complex samples, improving column longevity and analytical integrity, especially valuable for trace analysis. chromatographyonline.comshimadzu.com A high-component filtering strategy with LC-MS has been developed to improve the analysis of trace constituents in complex samples by reducing sample complexity prior to analysis. nih.gov

Enhancing Sensitivity through Chemical Derivatization Strategies

Chemical derivatization is a valuable strategy employed to enhance the sensitivity and improve the chromatographic behavior of analytes that may not be well-suited for direct analysis by GC-MS or LC-MS. slideshare.netjfda-online.com For compounds like this compound, which may contain functional groups that ionize poorly or are not sufficiently volatile, derivatization can introduce moieties that improve ionization efficiency in mass spectrometry or increase volatility for GC analysis. ddtjournal.comjfda-online.com Derivatization can also enhance separation efficiency and improve peak shape, particularly for polar compounds in GC-MS. jfda-online.commdpi.com In LC-MS/MS, derivatization can improve sensitivity and LC retention, as demonstrated in the analysis of polar metabolites. ddtjournal.comnih.gov The choice of derivatization reagent depends on the functional groups present in this compound and the specific analytical technique used. jfda-online.com

Quantitative Analysis Techniques (Non-Dosage Related)

Quantitative analysis of this compound is crucial for determining its concentration in various sources or samples, independent of dosage or administration contexts. This typically involves using validated chromatographic methods coupled with sensitive detectors, most commonly mass spectrometers operating in selected ion monitoring (SIM) or selected reaction monitoring (SRM) modes for GC-MS and LC-MS/MS, respectively. lcms.cz These modes enhance selectivity and sensitivity by monitoring specific ions characteristic of this compound. Calibration curves are constructed using known concentrations of this compound standards analyzed under the same conditions as the samples. Accurate quantification in complex matrices requires careful method validation, including assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). lcms.cz While specific quantitative data for this compound in various matrices is not extensively detailed in the provided search results, the general principles of quantitative analysis using hyphenated MS techniques are directly applicable.

Chiral Separation Techniques for Enantiomeric Purity Assessment

Khayasin, as a complex natural product, may exist as different stereoisomers (enantiomers or diastereomers). Assessing the enantiomeric purity is critical, particularly if different stereoisomers exhibit different biological activities or properties. Chiral separation techniques are necessary for this purpose. These techniques typically involve using chiral stationary phases in gas chromatography (GC) or liquid chromatography (LC). jfda-online.com Alternatively, diastereomers can be formed by reacting the analyte with a chiral derivatizing agent, allowing separation on conventional achiral columns. jfda-online.com The enantioselective total synthesis of Khayasin has been reported, highlighting the importance of controlling stereochemistry and the potential need for analytical methods to confirm the enantiomeric purity of synthesized or isolated material. researchgate.netacs.orgacs.org While specific details on the chiral separation of this compound enantiomers were not found, the general application of chiral chromatography and derivatization for enantiomeric purity assessment of complex molecules is well-established.

Microfluidic and Miniaturized Analytical Platforms

The development of microfluidic and miniaturized analytical platforms offers potential advantages for this compound research, including reduced sample and solvent consumption, faster analysis times, and potential for on-site analysis. Capillary flow technology (CFT) devices, considered microfluidic components, have been used to extend capillary GC capabilities. chromatographyonline.com While the direct application of these platforms specifically for this compound analysis is not detailed in the search results, the trend towards miniaturization in analytical chemistry suggests that such platforms could be explored for this compound, potentially integrating sample preparation, separation, and detection in a compact format. These platforms could be particularly useful for analyzing limited sample volumes or for high-throughput screening.

Illustrative Data Table: Hypothetical LC-MS/MS Parameters for this compound Analysis

ParameterValueNotes
Chromatographic Conditions
Column TypeC18 (e.g., 1.9 µm particle size)Common for reversed-phase separation
Column Dimensions50 mm x 2.1 mmSuitable for fast analysis
Mobile Phase AWater (with 0.1% Formic Acid)Common additive for ESI+ ionization
Mobile Phase BAcetonitrile (with 0.1% Formic Acid)Common organic solvent
Flow Rate0.3 - 0.5 mL/minTypical for UHPLC
Gradient Program(Example: Time/%B)Optimized based on analyte retention
0.0 min / 5%Initial conditions
5.0 min / 95%Elution of analyte
7.0 min / 95%Wash
7.1 min / 5%Re-equilibration
Injection Volume2 - 10 µLDepends on sensitivity and concentration
Column Temperature30 - 40 °CFor optimal separation and peak shape
Mass Spectrometric Conditions
Ionization ModeESI+ (Electrospray Ionization)Common for polar/ionizable compounds
Mass AnalyzerTriple Quadrupole (QqQ)Suitable for SRM quantitative analysis
Detection ModeSRM (Selected Reaction Monitoring)Highly selective and sensitive
Precursor Ion (m/z)[M+H]+ of this compoundDetermined from mass spectrum of standard
Product Ions (m/z)Specific fragments of this compoundDetermined by fragmentation of precursor ion
Collision EnergyOptimized for each transitionVaries depending on ion and instrument
Source Temperature300 - 350 °CTypical ESI source temperature
Capillary Voltage3 - 4 kVOptimized for ionization efficiency

Note: This table presents hypothetical parameters for illustrative purposes. Actual parameters would require experimental optimization based on the specific instrument and sample matrix.

Strategic Derivatization and Analogue Synthesis of Khayasin C for Research Probes

Design Principles for Novel Khayasin C Derivatives

The design of novel this compound derivatives for research probes typically involves targeted modifications of the parent structure while aiming to retain or enhance desired biological interactions. Key principles include the strategic introduction of functional groups that allow for further modification, immobilization, or detection. The complex tetracyclic structure of this compound, along with its furan (B31954) ring and various oxygen-containing functionalities, offers multiple potential sites for chemical manipulation. nih.gov Design principles are often guided by existing knowledge of structure-activity relationships of similar limonoids, although specific SAR data for this compound itself might be limited. researchgate.net The goal is to create derivatives that can serve as tools for chemical biology studies, such as affinity-based profiling or imaging, without significantly altering the core binding characteristics of this compound.

Synthesis of Photoaffinity Probes and Bioconjugates

The synthesis of photoaffinity probes based on this compound involves incorporating a photoreactive group into the molecule. Upon irradiation with UV light, this group generates a highly reactive species, such as a carbene or nitrene, that can form a covalent bond with interacting biomolecules, typically proteins or nucleic acids. biorxiv.orgnsf.govresearchgate.net Common photoreactive groups used in probe synthesis include diazirines and benzophenones. nsf.govresearchgate.netsigmaaldrich.com

Bioconjugates of this compound involve linking the compound to another molecule, such as a fluorescent tag, a biotin (B1667282) handle, or a solid support. This is often achieved through the introduction of a reactive handle, like an alkyne or azide, into the this compound structure, which can then participate in bioorthogonal reactions (e.g., click chemistry) with a complementary functionalized tag. sigmaaldrich.com These bioconjugates are valuable tools for visualizing the localization of this compound within cells or tissues, enriching this compound-binding partners for subsequent identification, or immobilizing this compound for screening purposes. The synthesis of such probes and bioconjugates requires careful consideration of the attachment site to minimize disruption of the interaction with the biological target.

Creation of Chemically Modified this compound Analogs for SAR

Creating chemically modified this compound analogs is fundamental to understanding its structure-activity relationship (SAR). SAR studies aim to identify which parts of a molecule are crucial for its biological activity and how modifications to these regions affect potency and selectivity. gardp.orgmdpi.com For this compound, this involves synthesizing derivatives with specific changes to the furan ring, the ester functionalities, the ketone groups, or the tetracyclic core. nih.gov

By systematically altering different parts of the molecule and testing the biological activity of the resulting analogs, researchers can gain insights into the key pharmacophores and structural features required for interaction with its biological target(s). While general SAR principles for limonoids suggest the importance of the furan ring and substitution patterns, specific SAR data for this compound and its insecticidal activity against B. longissima would guide the design of targeted analogs for SAR studies. researchgate.netresearchgate.net

Prodrug Design Principles (excluding clinical applications)

Prodrug design principles, in the context of research probes and chemical biology tools, focus on temporarily masking certain functional groups of this compound to improve its handling, delivery, or cellular uptake for experimental purposes. centralasianstudies.orgcentralasianstudies.orgnih.gov Unlike clinical prodrug design which focuses on patient administration and pharmacokinetics, research-oriented prodrugs might prioritize properties relevant to in vitro or in situ experiments.

This could involve increasing solubility in specific assay buffers, enhancing membrane permeability to facilitate cellular entry, or providing a caged version of this compound that can be activated by light or a specific enzyme within a biological system. centralasianstudies.orgcentralasianstudies.org The design involves creating a labile linkage between this compound and a carrier molecule or a masking group, which can be cleaved under controlled conditions to release the active compound. nih.gov Common strategies include the formation of esters, carbonates, or carbamates that can be hydrolyzed chemically or enzymatically. centralasianstudies.org

Late-Stage Diversification Strategies

Late-stage diversification strategies involve introducing chemical diversity into a complex molecule like this compound at a late stage of its synthesis or isolation. centralasianstudies.org This approach is particularly useful for generating a library of analogs from a common intermediate or the natural product itself, allowing for rapid exploration of chemical space around the core structure.

For this compound, late-stage diversification could involve selective functionalization of accessible positions on the molecule using reactions that are compatible with the existing functionalities. This might include reactions like acylation, alkylation, halogenation, or click chemistry, applied to hydroxyl groups, amine functionalities (if present in a derivative), or potentially activated carbon centers. oncotarget.comnih.govnih.govjournalajacr.commdpi.com These strategies enable the generation of a diverse set of this compound analogs for high-throughput screening, SAR studies, or the development of various research probes from a single advanced intermediate.

Future Directions in Khayasin C Academic Research

Exploration of Uncharted Biosynthetic Pathways

While Khayasin C is known to originate from plant sources as a tetranortriterpenoid, the intricate details of its specific biosynthetic pathway remain largely unexplored. metabolomicsworkbench.orgebi.ac.uk Future academic endeavors should focus on elucidating the complete enzymatic cascade and the genetic regulation governing the formation of this compound from its triterpenoid (B12794562) precursors. This involves identifying the specific enzymes responsible for key structural modifications, such as cyclizations, oxidations, and esterifications, that are unique to this compound biosynthesis. ebi.ac.uk Advanced techniques like genome sequencing of Khaya species, coupled with transcriptomic analysis across different tissues and developmental stages, can help pinpoint candidate genes encoding these enzymes. semanticscholar.org Furthermore, metabolomic profiling of plant extracts at various growth phases or under different environmental stresses could reveal transient intermediates in the pathway, providing crucial clues for pathway mapping. Understanding these specific biosynthetic routes could facilitate the development of sustainable and potentially engineered biological production methods for this compound.

Discovery of Novel Molecular Targets and Mechanistic Modalities

Although this compound has demonstrated various biological effects in preliminary studies, the precise molecular targets and the detailed mechanisms by which it exerts these activities are not fully understood. nih.govnih.govresearchgate.netarocjournal.com Future research should prioritize the identification of the specific biomolecules, such as proteins or enzymes, that this compound interacts with to mediate its observed effects. nih.govresearchgate.net Techniques such as activity-based protein profiling, pull-down assays followed by mass spectrometry, and high-throughput screening against diverse target libraries could be employed. nih.govresearchgate.net Investigating the impact of this compound on specific cellular signaling pathways relevant to inflammation, microbial pathogenesis, or insect physiology is also critical. nih.govresearchgate.netarocjournal.com Elucidating these molecular interactions and mechanisms will not only deepen the understanding of this compound's biological profile but also provide a basis for rational structural modifications to enhance potency or selectivity for specific applications.

Advanced Computational Modeling for Predictive Research

Computational modeling has already been applied in the study of compounds like this compound. nih.gov The future of academic research on this compound will increasingly rely on advanced computational approaches for predictive insights. This includes sophisticated molecular docking and molecular dynamics simulations to accurately predict the binding modes and affinities of this compound to hypothesized or newly identified molecular targets. nih.gov Developing and refining Quantitative Structure-Activity Relationship (QSAR) models based on accumulating biological data will be essential for predicting the activity of novel this compound analogs before their synthesis, thereby guiding synthetic efforts. nih.gov Furthermore, computational methods can be employed to predict physicochemical properties and potential metabolic pathways, although the focus remains on academic understanding rather than clinical profiles. These in silico tools can significantly accelerate the research process by prioritizing promising structures and experiments.

Development of Innovative Synthetic Strategies

The total synthesis of Khayasin has been successfully achieved, providing access to the compound for research purposes. nih.gov However, the development of more efficient, scalable, and environmentally benign synthetic strategies for this compound and its analogs remains a significant area for future academic research. This could involve exploring novel catalytic reactions, developing shorter synthetic sequences, or utilizing continuous flow chemistry techniques to improve reaction efficiency and yield. Research into enantioselective synthesis methods is also important to access specific stereoisomers of this compound, which may possess differential biological activities. nih.gov Investigating biomimetic synthetic approaches, drawing inspiration from the proposed biosynthetic pathway, could lead to more elegant and efficient routes. The development of late-stage functionalization methods would enable rapid diversification of the this compound core structure, facilitating comprehensive structure-activity relationship studies.

Integration of Multi-Omics Data for Systems-Level Understanding

The integration of multi-omics data represents a powerful future direction for understanding the complex biological effects of this compound at a systems level. By combining data from genomics, transcriptomics, proteomics, and metabolomics from biological systems treated with this compound, researchers can gain a holistic view of the molecular changes induced by the compound. This integrated analysis can help identify interconnected biological pathways, regulatory networks, and potential off-target effects that would not be apparent from single-omics studies. Future academic research should focus on developing sophisticated computational tools and bioinformatics pipelines for the effective integration, analysis, and interpretation of these diverse datasets to build comprehensive models of this compound's interactions within biological systems. This systems-level understanding is crucial for fully appreciating the biological impact of this compound and guiding future research directions.

Q & A

Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., halogenation, side-chain elongation). Test analogs in parallel using high-throughput screening. Apply QSAR (Quantitative SAR) models to predict bioactivity and prioritize compounds for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.